molecular formula C19H17NO B11954647 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol CAS No. 5375-11-1

1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol

Cat. No.: B11954647
CAS No.: 5375-11-1
M. Wt: 275.3 g/mol
InChI Key: WFTMMDRADYRWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol is an organic compound with the molecular formula C19H17NO It is characterized by the presence of a naphthol group linked to an imine group, which is further connected to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,5-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol involves its interaction with molecular targets through its imine and naphthol groups. These interactions can lead to the formation of complexes with metal ions, which can then participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

  • 1-{[(2,4-Dimethylphenyl)imino]methyl}-2-naphthol
  • 1-{[(2,6-Dimethylphenyl)imino]methyl}-2-naphthol
  • 1-{[(3,5-Dimethylphenyl)imino]methyl}-2-naphthol

Comparison: 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.

Properties

CAS No.

5375-11-1

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C19H17NO/c1-13-7-8-14(2)18(11-13)20-12-17-16-6-4-3-5-15(16)9-10-19(17)21/h3-12,21H,1-2H3

InChI Key

WFTMMDRADYRWGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.